6-allyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
6-allyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has gained significant attention from researchers due to its potential application in various scientific fields. This compound has been synthesized using different methods and has been found to possess unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 6-allyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is not fully understood. However, it is believed to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
6-allyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has been found to have unique biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. This compound has also been shown to inhibit the growth of cancer cells and reduce viral replication in vitro.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-allyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol in lab experiments is its potential application in various scientific fields. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research on 6-allyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential application in the treatment of various diseases, such as cancer and viral infections. Additionally, further studies are needed to determine its toxicity and potential side effects in vivo.
Synthesis Methods
The synthesis of 6-allyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has been achieved using different methods. One of the most common methods is the reaction of 3-fluorobenzaldehyde with 5-methyl-1-phenyl-1H-pyrazol-4-amine in the presence of allyl bromide and potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the final product.
Scientific Research Applications
6-allyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has been found to have potential application in various scientific fields. It has been studied for its anti-inflammatory, anticancer, and antiviral properties. This compound has been shown to inhibit the activity of certain enzymes, which are involved in various disease processes.
properties
IUPAC Name |
2-(3-fluorophenyl)-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-3-5-13-10(2)18-15-9-14(19-20(15)16(13)21)11-6-4-7-12(17)8-11/h3-4,6-9,19H,1,5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGLBXJMCMHCLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C=C(N2)C3=CC(=CC=C3)F)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenyl)-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
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